4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a unique combination of a dichlorophenyl group, a furan ring, and a pyrazolopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale reactions, and implementing purification techniques to obtain the desired product with high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the dichlorophenyl group can produce the corresponding phenyl derivative .
Scientific Research Applications
4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring can interact with enzymes and receptors, modulating their activity. The pyrazolopyridinone core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dichlorophenyl)amino]-N-(furan-2-ylmethyl)propanamide
- N-(3,4-dichlorophenyl)-2-{(furan-2-ylmethyl)[(4-methylphenyl)sulfonyl]amino}acetamide
Uniqueness
4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of a dichlorophenyl group, a furan ring, and a pyrazolopyridinone core. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H13Cl2N3O2 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-14-4-3-10(6-15(14)19)12-7-16(23)21-17-13(12)8-20-22(17)9-11-2-1-5-24-11/h1-6,8,12H,7,9H2,(H,21,23) |
InChI Key |
WNSDVEAMEZARRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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